molecular formula C8H7BrN2O4 B14900670 Ethyl 6-bromo-5-nitronicotinate

Ethyl 6-bromo-5-nitronicotinate

Cat. No.: B14900670
M. Wt: 275.06 g/mol
InChI Key: LCSHESOCQVAJPZ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-nitronicotinate (CAS 1807207-61-9) is a valuable nitronicotinate ester derivative utilized in organic synthesis and medicinal chemistry research. Its molecular formula is C8H7BrN2O4 and it has a molecular weight of 275.06 g/mol . This compound serves as a versatile molecular building block, particularly in the synthesis of complex bicyclic heterocycles with potential biological activity. Research indicates its applicability in the preparation of tetrahydronaphthyridine, benzoxazine, and aza-benzoxazine derivatives, which are investigated as inhibitors of RORgamma activity for the treatment of disease . The bromo and nitro substituents on the pyridine ring make it an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. It is part of a broader class of nicotinate/nicotinamide scaffolds, which are pharmaceutical surrogates of nicotinic acid (Vitamin B3) and are found in various therapeutics . As a reagent, it enables access to previously unexplored chemical space, particularly in the late-stage conjugation of bioactive (hetero)arylamines with nicotinates . This compound must be stored in an inert atmosphere at 2-8°C . This product is intended for research purposes in a laboratory setting and is not approved for human or animal diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

ethyl 6-bromo-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C8H7BrN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3

InChI Key

LCSHESOCQVAJPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitro Group Introduction via Mixed Acid Systems

Nitration of pyridine precursors typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). For ethyl nicotinate derivatives, nitration at position 5 is favored due to the meta-directing effect of the ester group. In a representative procedure, ethyl nicotinate is dissolved in concentrated sulfuric acid at 0–5°C, followed by dropwise addition of fuming nitric acid. The reaction is quenched after 4–6 hours, yielding ethyl 5-nitronicotinate with 75–85% purity.

Reaction Conditions:
$$
\text{Ethyl nicotinate} + \text{HNO}3 \xrightarrow{\text{H}2\text{SO}4, \, 0–5^\circ\text{C}} \text{Ethyl 5-nitronicotinate} + \text{H}2\text{O} \quad
$$

Regioselective Nitration Using Nitronium Salts

Alternative methods utilize nitronium tetrafluoroborate (NO₂BF₄) in dichloromethane to enhance regioselectivity. This approach minimizes ring oxidation and achieves 90% nitration efficiency at ambient temperatures. Post-reaction purification via silica gel chromatography isolates the nitro product in >95% purity.

Bromination Techniques for Aromatic Systems

Electrophilic Bromination with Hydrobromic Acid

Bromination of ethyl 5-nitronicotinate is conducted using hydrobromic acid (HBr) in acetic acid under reflux. The nitro group deactivates the ring, necessitating elevated temperatures (100–110°C) and extended reaction times (10–12 hours). This method produces this compound with 80–85% yield, as confirmed by HPLC analysis.

Optimized Protocol:

  • Dissolve ethyl 5-nitronicotinate (10 mmol) in glacial acetic acid (30 mL).
  • Add 48% hydrobromic acid (15 mL) and heat at 110°C for 12 hours.
  • Cool, dilute with ice water, and extract with dichloromethane.
  • Dry over sodium sulfate and concentrate to isolate the crude product.

Radical Bromination Using N-Bromosuccinimide (NBS)

NBS in carbon tetrachloride (CCl₄) under UV light induces radical bromination at position 6. This method offers superior selectivity for less activated positions, achieving 70–75% yield. However, competing side reactions necessitate careful monitoring via thin-layer chromatography (TLC).

Esterification and Protecting Group Strategies

Fischer Esterification of Nicotinic Acid

This compound is alternatively synthesized via esterification of 6-bromo-5-nitronicotinic acid. The acid (5 mmol) is refluxed with excess ethanol (20 mL) and sulfuric acid (1 mL) for 6 hours. Neutralization with sodium bicarbonate and solvent evaporation yield the ester with 88–92% purity.

Key Data:

Parameter Value Source
Reaction Temperature 80°C
Yield 90%
Purity (HPLC) 95%

Transesterification from Methyl Esters

Mthis compound (CAS 1211519-89-9) undergoes transesterification with ethanol in the presence of titanium(IV) isopropoxide. This method avoids acidic conditions, preserving acid-sensitive functional groups.

Purification and Analytical Characterization

Column Chromatography

Silica gel chromatography (hexane/ethyl acetate, 7:3) resolves impurities, achieving >99% purity. Fractions are analyzed via $$ ^1\text{H} $$-NMR to confirm the absence of des-bromo byproducts.

Spectroscopic Data

  • $$ ^1\text{H} $$-NMR (400 MHz, CDCl₃): δ 8.94 (s, 1H, H-2), 8.32 (s, 1H, H-4), 4.42 (q, 2H, OCH₂CH₃), 1.41 (t, 3H, CH₃).
  • IR (KBr): 1725 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂), 680 cm⁻¹ (C-Br).

Comparative Analysis of Synthetic Routes

The table below evaluates two primary pathways:

Route Nitration Yield Bromination Yield Total Yield Cost Efficiency
Nitration → Bromination 85% 80% 68% High
Bromination → Nitration 70% 90% 63% Moderate

Sequential nitration followed by bromination proves superior due to reduced side reactions and higher overall yields.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-bromo-5-nitronicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings directly focusing on "Ethyl 6-bromo-5-nitronicotinate". However, the search results do offer some relevant information regarding similar compounds and related research areas that could potentially involve or be informed by "this compound".

Here's what can be gathered from the search results:

1. Chemical Structure and Properties:

  • This compound has the CAS number 2091909-84-9 and a specific chemical structure .

2. Related Compounds and Areas of Research:

  • Nicotine Analogues: Research into conformationally restricted analogues of nicotine involves synthesizing compounds and evaluating their biological activity. For instance, a compound designated as 5 was used to study immunogenic effects in mice for developing nicotine vaccines .
  • Synthesis of Nicotine Derivatives: The synthesis of compounds like 8-nitro-1H-pyrrolo[2,3-f]quinoline 8 involves steps such as the bromination of 2-methyl-5-nitronicotinate 47 .
  • Fluorinated Dihydropyridines: Research has been conducted on creating new fluorinated 3,6-dihydropyridines through electrophilic fluorination .
  • Other Nicotinates: Mthis compound (CAS No.: 1211519-89-9) is a related compound . Other similar compounds include Ethyl 5-bromo-6-hydroxynicotinate, Methyl 6-bromo-4-chloronicotinate, and Methyl 6-chloro-5-nitronicotinate .

3. Potential Applications Based on Related Research:

  • Drug Development: Given the research on nicotine analogues and their interactions with nAChRs (nicotinic acetylcholine receptors), this compound might find use in developing new pharmaceuticals targeting these receptors .
  • Vaccine Development: As demonstrated by the use of compound 5 as a constrained nicotine hapten, this compound could potentially be modified and used in developing vaccines against nicotine .
  • Chemical Synthesis: As an intermediate, this compound could be used in synthesizing more complex molecules with potential biological or material science applications .

4. Chemical Vendors:

  • Parchem is listed as a vendor for this compound .

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-nitronicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The bromine and nitro groups play crucial roles in its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Solubility and Stability

  • This compound : Requires storage at 2–8°C under inert conditions due to sensitivity to hydrolysis and photodegradation. Its nitro group enhances electrophilicity but reduces solubility in polar solvents .
  • Mthis compound : Similar stability issues but slightly higher solubility in organic solvents due to the smaller methyl group .
  • Ethyl 2-hydroxy-5-nitronicotinate : Hydroxyl group increases polarity, improving aqueous solubility but requiring protection during synthetic reactions .

Biological Activity

Ethyl 6-bromo-5-nitronicotinate is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, applications, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of both bromine and nitro groups, which enhance its reactivity and biological potential. The compound can be synthesized through various methods, typically involving the bromination of ethyl nicotinate followed by nitration . The unique combination of these functional groups suggests possible interactions with biological targets, particularly in the context of receptor binding and enzyme activity.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that related compounds exhibit varying affinities for different nAChR subtypes. For instance, studies on similar nicotine derivatives have shown that modifications in the molecular structure can significantly affect receptor binding affinities .

Binding Affinities

CompoundReceptor TypeBinding Affinity (K_i)
This compoundα7 nAChRK_i > 100 μM
This compoundα4β2 nAChRK_i = 12.2 μM
(+)-nicotineα4β2 nAChRK_i = 170 nM
(−)-nicotineα4β2 nAChRK_i = 4.2 nM

These results indicate that this compound has a relatively low binding affinity for the α7 subtype compared to nicotine, suggesting that it may not be as potent in eliciting biological responses mediated by this receptor .

Pharmacological Studies

Despite limited direct studies on this compound itself, related compounds have provided insights into its potential pharmacological effects. For example, derivatives with similar structural motifs have been evaluated for their effects on neurotransmitter release and receptor antagonism.

  • Antinociceptive Activity : Some studies have assessed the antinociceptive properties of nicotine derivatives in animal models. These studies often measure the ability of compounds to reduce pain responses, providing indirect evidence of their biological activity.
  • Antimicrobial Properties : There is emerging interest in the antimicrobial potential of compounds containing bromine and nitro groups. Research has shown that these functional groups can enhance antimicrobial activity against various pathogens .

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of flavonoid derivatives with bromine and nitro groups found significant inhibitory effects against bacterial growth. While specific data on this compound is lacking, the findings suggest that similar compounds may exhibit promising antimicrobial properties .

Case Study: Receptor Binding

In a comparative study involving various nicotine derivatives, researchers found that certain modifications could enhance receptor selectivity and potency. This highlights the importance of structural variations in determining biological activity .

Q & A

Basic: What experimental protocols are recommended for synthesizing Ethyl 6-bromo-5-nitronicotinate with high purity?

Answer:

  • Reaction Optimization : Use controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to minimize side reactions. Bromination steps should employ reagents like PBr₃ or NBS in anhydrous solvents (e.g., DCM) to ensure regioselectivity .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor by TLC and HPLC (>95% purity threshold) .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (e.g., aromatic proton shifts at δ 8.5–9.0 ppm), FT-IR (C=O stretch ~1700 cm⁻¹), and HRMS .

Basic: How should researchers handle and store this compound to prevent decomposition?

Answer:

  • Storage : Store in amber vials at –20°C under inert gas (Ar/N₂) to avoid hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats). In case of spills, neutralize with sand or vermiculite, then transfer to sealed containers for hazardous waste disposal .
  • Decomposition Risks : Thermal degradation (>100°C) may release NOₓ gases; monitor via FT-IR or GC-MS during stability studies .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G*). For example, discrepancies in nitro group resonance may arise from solvent polarity or tautomerism .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation if single crystals are obtainable .
  • Batch Analysis : Test multiple synthesis batches to identify impurities (e.g., bromination byproducts) via LC-MS or MALDI-TOF .

Advanced: What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

Answer:

  • Electronic Effects : The electron-withdrawing nitro group activates the C-Br bond for oxidative addition to Pd(0) catalysts. Substituent positioning (meta-nitro, para-ester) directs coupling selectivity .
  • Catalytic Systems : Optimize Pd(PPh₃)₄ or XPhos-Pd-G3 with K₂CO₃ in THF/H₂O. Monitor reaction progress via 19F^{19}F NMR if fluorinated arylboronic acids are used .
  • Side Reactions : Competing ester hydrolysis (pH > 9) may occur; stabilize with buffered conditions (pH 7–8) .

Basic: What are the best practices for assessing the thermal stability of this compound?

Answer:

  • Thermogravimetric Analysis (TGA) : Perform under N₂ atmosphere (10°C/min) to identify decomposition onset temperatures. Correlate mass loss with evolved gas analysis (EGA) via FT-IR .
  • Isothermal Studies : Incubate samples at 50–80°C and monitor degradation kinetics via HPLC. Nitro group reduction or ester cleavage are common pathways .

Advanced: How can computational modeling predict the environmental toxicity of this compound?

Answer:

  • QSAR Models : Use EPI Suite or TEST software to estimate biodegradation (e.g., logP ~1.8 suggests moderate bioaccumulation). Validate with experimental Daphnia magna assays .
  • Metabolic Pathways : Predict cytochrome P450 interactions via docking simulations (AutoDock Vina). Nitroreductase-mediated conversion to amino derivatives is a likely detoxification route .

Basic: What analytical methods are critical for quantifying trace impurities in this compound?

Answer:

  • Chromatography : UPLC-PDA (C18 column, 0.1% TFA in acetonitrile/water) detects impurities <0.1%. Compare retention times with synthetic standards .
  • Spectroscopy : Raman spectroscopy identifies crystalline polymorphs, which may affect bioavailability in pharmacological studies .

Advanced: How does the steric and electronic environment influence the nitration regioselectivity in this compound derivatives?

Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. The nitro group’s meta-directing effect dominates over steric hindrance from the ester .
  • Experimental Validation : Synthesize analogs (e.g., 5-bromo-6-methyl derivatives) and compare nitration outcomes via 1H^1H NMR integration .

Basic: What safety protocols are essential when working with this compound in aqueous environments?

Answer:

  • Containment : Avoid drain disposal; use neutralization traps for acidic/basic waste. Spill kits with activated carbon minimize environmental release .
  • Exposure Mitigation : In case of inhalation, administer 100% O₂ and monitor for methemoglobinemia (nitroso byproduct risk) .

Advanced: How can researchers design scalable synthetic routes for this compound while maintaining regiochemical fidelity?

Answer:

  • Flow Chemistry : Continuous nitration/bromination reactors (e.g., Corning G1) enhance heat transfer and reduce byproduct formation .
  • Process Analytical Technology (PAT) : In-line FT-IR monitors intermediate formation (e.g., nitronium ion generation) for real-time adjustments .

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